molecular formula C18H18N4O2 B14968201 2-cyclobutyl-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-cyclobutyl-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14968201
M. Wt: 322.4 g/mol
InChI Key: ZZAWLMMFACNCBK-UHFFFAOYSA-N
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Description

2-CYCLOBUTYL-7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique combination of cyclobutyl, benzodioxepin, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOBUTYL-7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin ring, followed by the introduction of the cyclobutyl group and the triazolopyrimidine core. Common reagents used in these reactions include cyclobutyl bromide, 3,4-dihydro-2H-1,5-benzodioxepin, and various triazole derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOBUTYL-7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., palladium, platinum). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-CYCLOBUTYL-7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-CYCLOBUTYL-7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOBUTYL-7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its combination of cyclobutyl, benzodioxepin, and triazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-cyclobutyl-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H18N4O2/c1-3-12(4-1)17-20-18-19-8-7-14(22(18)21-17)13-5-6-15-16(11-13)24-10-2-9-23-15/h5-8,11-12H,1-4,9-10H2

InChI Key

ZZAWLMMFACNCBK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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